2-CHLORO-1-(2,4-DIFLUOROPHENYL)-2-FLUOROETHANONE
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Overview
Description
2-CHLORO-1-(2,4-DIFLUOROPHENYL)-2-FLUOROETHANONE is an organic compound with the molecular formula C8H5ClF3O It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-1-(2,4-DIFLUOROPHENYL)-2-FLUOROETHANONE typically involves the reaction of 2,4-difluoroacetophenone with a chlorinating agent. One common method is the use of thionyl chloride (SOCl2) in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions, resulting in the substitution of the hydrogen atom at the alpha position with a chlorine atom .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-1-(2,4-DIFLUOROPHENYL)-2-FLUOROETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups, such as amines or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Amines or hydroxyl derivatives.
Scientific Research Applications
2-CHLORO-1-(2,4-DIFLUOROPHENYL)-2-FLUOROETHANONE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-CHLORO-1-(2,4-DIFLUOROPHENYL)-2-FLUOROETHANONE involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(3,4-difluorophenyl)ethanone: Similar structure but different substitution pattern on the phenyl ring.
2-Chloro-1-(2,4-dichlorophenyl)ethanone: Contains additional chlorine atoms instead of fluorine.
2-Fluoro-1-(2,4-difluorophenyl)ethanone: Lacks the chlorine atom at the alpha position
Uniqueness
2-CHLORO-1-(2,4-DIFLUOROPHENYL)-2-FLUOROETHANONE is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical reactivity and stability. This combination of substituents makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
CAS No. |
94119-78-5 |
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Molecular Formula |
C8H4ClF3O |
Molecular Weight |
208.56 g/mol |
IUPAC Name |
2-chloro-1-(2,4-difluorophenyl)-2-fluoroethanone |
InChI |
InChI=1S/C8H4ClF3O/c9-8(12)7(13)5-2-1-4(10)3-6(5)11/h1-3,8H |
InChI Key |
HTRZVGPDTFVUBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)C(F)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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